8-epi Atazanavir

Description

Properties

IUPAC Name |

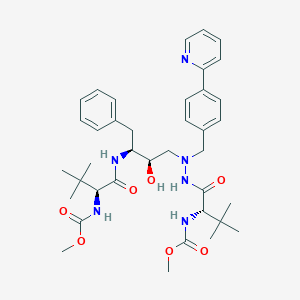

methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-SYEZAVJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629138 | |

| Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292296-09-3 | |

| Record name | Atazanavir S,R,S,S-diastereomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292296093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATAZANAVIR S,R,S,S-DIASTEREOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQX656EUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in HIV Therapeutics

Atazanavir, marketed as Reyataz®, is a potent azapeptide protease inhibitor that plays a crucial role in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. Like many complex synthetic molecules, Atazanavir possesses multiple chiral centers, making it susceptible to the formation of stereoisomers during its synthesis. These isomers, while chemically identical in composition, can have vastly different spatial arrangements and, consequently, different pharmacological and toxicological profiles.

One such stereoisomer is 8-epi Atazanavir, a diastereomer that differs from the parent drug at a single stereocenter. As a process-related impurity, its presence must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the chemical structure of this compound and delves into the synthetic pathways that lead to its formation, offering field-proven insights into the stereochemical control necessary in the manufacturing of Atazanavir.

Part 1: Defining the Stereochemical Landscape of Atazanavir

To understand this compound, one must first appreciate the specific stereochemistry of the parent molecule.

The Chiral Blueprint of Atazanavir

Atazanavir is a complex molecule with four stereocenters. The therapeutically active isomer possesses the (3S, 8S, 9S, 12S) configuration.[2][3] This precise arrangement is critical for its ability to bind effectively to the active site of the HIV-1 protease enzyme.[4]

-

IUPAC Name: (3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester.[2][3]

Structure of this compound: A Single Inversion

This compound is the diastereomer in which the stereochemistry at the C-8 position, bearing the critical hydroxyl group, is inverted. This results in the (3S, 8R , 9S, 12S) configuration.

-

IUPAC Name: methyl N-[(2S)-1-[2-[(2R ,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[5]

The structural difference is illustrated below:

Figure 1. Comparison of Atazanavir (left) and this compound (right), highlighting the inverted stereocenter at the C-8 position.

Comparative Physicochemical Properties

While sharing the same molecular formula and weight, the difference in stereochemistry can lead to subtle variations in physical properties and significant differences in biological activity.

| Property | Atazanavir | This compound |

| IUPAC Stereochem | (3S, 8S, 9S, 12S)[2][3] | (3S, 8R, 9S, 12S) |

| Molecular Formula | C₃₈H₅₂N₆O₇[1][2] | C₃₈H₅₂N₆O₇[5][6] |

| Molecular Weight | 704.86 g/mol [1][2] | 704.9 g/mol [5] |

| CAS Number | 198904-31-3[1][2] | 1292296-09-3[5] |

Part 2: Synthesis and the Origin of the 8-epi Impurity

The synthesis of Atazanavir is a multi-step process that typically employs a convergent approach, where two complex intermediates are synthesized separately and then joined. The formation of this compound is not a separate synthetic goal but rather a byproduct of the main synthesis, arising from incomplete stereoselectivity in a critical reduction step.

The Convergent Synthetic Strategy

An efficient and widely cited synthesis involves the coupling of two key fragments followed by a diastereoselective reduction to install the C-8 hydroxyl group.[7]

-

Fragment A Synthesis: Preparation of a chiral chloromethyl ketone intermediate, such as N-(methoxycarbonyl)-L-tert-leucine derived chloromethyl ketone.

-

Fragment B Synthesis: Preparation of a complex benzyl hydrazine derivative, N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine.[7]

-

Coupling: An Sₙ2 reaction between Fragment A and Fragment B to form a key amino ketone precursor.[7]

-

Diastereoselective Reduction: The final and most critical step, where the ketone is reduced to the secondary alcohol, establishing the stereochemistry at C-8.

The overall workflow is designed to build the carbon skeleton first and introduce the chiral hydroxyl group at a late stage, which is an efficient strategy for complex molecules.

Diagram 1: Convergent synthesis workflow for Atazanavir.

The Causality of Stereoselection: The Felkin-Anh Model

The stereochemical outcome of the final reduction step is the lynchpin of the entire synthesis. The high diastereoselectivity required to favor the desired (8S) isomer over the (8R) epimer is governed by the Felkin-Anh model of asymmetric induction.[7][8]

Expertise in Practice: The choice of reagents and conditions is paramount.

-

Substrate: The amino ketone precursor contains a bulky and chiral N-(methoxycarbonyl)-L-tert-leucinyl group adjacent to the ketone. This large group dictates the most stable conformation of the molecule as it approaches the reducing agent.

-

Reagent: A sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) , is used.[7] This bulky reagent must approach the carbonyl from the least sterically hindered face.

According to the Felkin-Anh model, the largest substituent (the acylated hydrazine moiety) orients itself perpendicular to the carbonyl plane to minimize steric strain.[9][10] The nucleophilic hydride (H⁻) from the reducing agent then attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the large group and past the smallest group (hydrogen).[11] This trajectory leads preferentially to the syn-1,2-amino alcohol, which corresponds to the (8S)-hydroxy configuration of Atazanavir.

The formation of the anti-amino alcohol (this compound) occurs when the hydride attacks from the more hindered face, a less favorable but still possible pathway. The ratio of syn to anti products dictates the purity of the final product. Optimized conditions can achieve a diastereomeric ratio as high as 28:1, significantly minimizing the formation of the 8-epi impurity.[7]

Diagram 2: Rationale for stereoselectivity via the Felkin-Anh model.

Experimental Protocol: Diastereoselective Reduction

The following protocol is a representative methodology for the key stereoselective reduction step, synthesized from published procedures.[7] This self-validating system relies on precise control of temperature and reagent addition to maximize diastereoselectivity.

Objective: To reduce the amino ketone precursor to the desired syn-amino alcohol (Atazanavir) with minimal formation of the anti-epimer.

Materials:

-

Amino Ketone Precursor (1 equivalent)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), 1.0 M solution in THF (1.5 - 2.0 equivalents)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the amino ketone precursor.

-

Dissolution: Anhydrous diethyl ether is added to dissolve the substrate completely under a nitrogen atmosphere.

-

Causality: The use of an anhydrous, aprotic solvent like Et₂O is critical to prevent quenching of the highly reactive hydride reagent.

-

-

Cooling: The reaction mixture is cooled to -40 °C to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Causality: Low temperature is essential to enhance the kinetic control of the reaction, thereby increasing the diastereoselectivity. It slows down the rate of the less favorable reaction pathway that leads to the 8-epi product.

-

-

Reagent Addition: The solution of lithium tri-tert-butoxyaluminum hydride is added dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: Slow addition maintains the low temperature and prevents localized high concentrations of the reducing agent, which could decrease selectivity.

-

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium potassium tartrate solution at the low temperature.

-

Causality: The tartrate solution safely neutralizes the excess hydride reagent and chelates the aluminum salts, forming a granular precipitate that is easy to filter.

-

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously for 1-2 hours. The resulting slurry is filtered, and the filter cake is washed with ethyl acetate.

-

Extraction & Isolation: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, a mixture of Atazanavir and this compound.

-

Purification: The diastereomers can be separated and the final product purified by column chromatography or recrystallization.

Part 3: Analytical Control of Stereoisomeric Purity

The successful synthesis of Atazanavir hinges not only on high yield but also on high diastereomeric purity. Therefore, robust analytical methods are required to separate and quantify this compound in the final API.

High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[12][13]

-

Methodology: A reversed-phase HPLC (RP-HPLC) method using a C18 column can effectively separate Atazanavir from its 8-epi diastereomer.[12][14] The different spatial arrangements of the two molecules lead to slightly different interactions with the stationary phase, resulting in different retention times.

-

Validation: The method must be fully validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust for the quantification of the 8-epi impurity, often down to levels below 0.1%.[13][15]

Conclusion

This compound is a critical process-related impurity in the synthesis of the HIV protease inhibitor Atazanavir. Its formation is a direct consequence of the stereochemical challenge inherent in the diastereoselective reduction of a key amino ketone precursor. A thorough understanding of the principles of asymmetric induction, particularly the Felkin-Anh model, provides the causal framework for controlling the formation of this epimer. By carefully selecting sterically demanding reagents, maintaining low reaction temperatures, and employing precise process controls, the synthesis can be directed to overwhelmingly favor the desired (8S) isomer. This, coupled with rigorous analytical monitoring via HPLC, ensures the production of high-purity Atazanavir, safeguarding its therapeutic profile for patients worldwide.

References

-

Richard, T. J., et al. (2006). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Pharma Tutor. (2020). ATAZANAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. PharmaTutor. [Link]

-

PubChem. (n.d.). Atazanavir. National Center for Biotechnology Information. [Link]

- Fässler, A., et al. (2008). Process for the preparation of atazanavir.

- Fässler, A., et al. (2008). Process for the preparation of atazanavir.

-

Jin, X. (2015). Synthetic method of atazanavir intermediate. Patsnap. [Link]

-

Fan, R., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ResearchGate. [Link]

- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2014). Preparation methods of Atazanavir and sulfate of Atazanavir.

- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013). Atazanavir preparation method.

-

Seshachalam, V., et al. (2015). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. National Institutes of Health. [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. GSRS. [Link]

-

FDA Global Substance Registration System. (n.d.). ATAZANAVIR SULFATE. GSRS. [Link]

-

PharmaCompass. (n.d.). Atazanavir. PharmaCompass.com. [Link]

-

Merck & Co., Inc. (n.d.). Atazanavir. The Merck Index Online. [Link]

-

PharmaCompass. (n.d.). Atazanavir Sulfate. PharmaCompass.com. [Link]

-

IJCRT. (2022). METHOD DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR ESTIMATION OF ANTIVIRAL COMBINATION AS ATAZANAVIR AND RITONAVIR IN BULK. IJCRT.org. [Link]

-

Research Journal of Pharmacy and Technology. (2015). New RP-HPLC Method for the Estimation of Atazanavir sulphate in Pharmaceutical Dosage form. RJPT. [Link]

-

International Journal of Current Science Research and Review. (2024). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. IJCSRR. [Link]

-

Padmalatha, M., et al. (2010). Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations. Oriental Journal of Chemistry. [Link]

-

PubMed. (2013). Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Asymmetric induction. Wikipedia. [Link]

-

Ghosh, A. K., et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. National Institutes of Health. [Link]

-

University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate Models. University of Liverpool. [Link]

-

Organic Chemistry Explained. (2022). Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]

-

University of California, Irvine. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. UCI. [Link]

-

Ghosh, A. K., et al. (2017). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. National Institutes of Health. [Link]

-

PubMed. (2006). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. National Center for Biotechnology Information. [Link]

Sources

- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atazanavir [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. This compound | C38H52N6O7 | CID 22940470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. web.uvic.ca [web.uvic.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. ijcrt.org [ijcrt.org]

- 15. Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations – Oriental Journal of Chemistry [orientjchem.org]

Introduction

Atazanavir, a potent azapeptide inhibitor of the HIV-1 protease, is a cornerstone of antiretroviral therapy.[1] Its efficacy, however, is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. In the synthesis of Atazanavir, various stereoisomers can arise as impurities, with 8-epi Atazanavir being a notable example.[2][3] This epimer differs from Atazanavir only in the stereochemical configuration at the C-8 position.[3] While seemingly a minor structural alteration, this change can have profound implications for the molecule's three-dimensional structure and, consequently, its physicochemical behavior and pharmacological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the necessary knowledge to characterize this specific epimer and understand its potential impact on the quality and performance of Atazanavir as an active pharmaceutical ingredient (API).

Chemical Identity and Stereochemistry

A clear understanding of the molecular structure is fundamental to any physicochemical characterization.

Atazanavir: (3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester.[4]

This compound: (3S,8R ,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid 1,14-dimethyl ester.[2][5]

The key distinction lies at the chiral center C-8, which bears a hydroxyl group. This single stereochemical inversion classifies this compound as a diastereomer, and more specifically, an epimer of Atazanavir.[4][6] This difference in the spatial arrangement of the hydroxyl group can influence intermolecular and intramolecular interactions, thereby affecting properties like crystal packing, solubility, and melting point.

| Property | This compound | Atazanavir |

| Molecular Formula | C38H52N6O7 | C38H52N6O7 |

| Molecular Weight | 704.86 g/mol [5] | 704.86 g/mol [4] |

| CAS Number | 1292296-09-3[5] | 198904-31-3[4] |

| Stereochemistry | (3S,8R,9S,12S) | (3S,8S,9S,12S) |

Solubility

The aqueous solubility of an API is a critical determinant of its oral bioavailability. Atazanavir itself is characterized by poor aqueous solubility, which is also pH-dependent.[7][8] Given that this compound is a diastereomer, it is expected to exhibit a different solubility profile.

Theoretical Considerations

Epimers, being diastereomers, possess different physical properties, including solubility.[4] The change in the orientation of the hydroxyl group in this compound can alter the molecule's ability to form hydrogen bonds with water and can also affect the stability of its crystal lattice. A more stable crystal lattice will generally result in lower solubility. The pH-dependent solubility of Atazanavir is attributed to its basic nitrogen atoms. It is anticipated that this compound will also exhibit pH-dependent solubility.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Protocol:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Causality behind Experimental Choices: Using a range of pH values is crucial for APIs with ionizable groups, as it provides a solubility profile rather than a single data point. Reaching equilibrium is essential for determining thermodynamic solubility, which reflects the true solubility of the compound at rest.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

The pKa value(s) of a molecule dictate its degree of ionization at a given pH. This is a critical parameter as it influences solubility, permeability, and drug-receptor interactions. Atazanavir has multiple basic centers, making its ionization behavior complex. This compound shares these ionizable groups and is expected to have similar, but not identical, pKa values.

Theoretical Considerations

The stereochemical change at C-8 is not directly at an ionizable center. However, the alteration in the molecule's conformation could subtly influence the electronic environment of the nearby nitrogen atoms, potentially leading to slight differences in their basicity and, therefore, their pKa values.

Experimental Determination of pKa for Poorly Soluble Compounds

For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. Methods using co-solvents or UV-Vis spectrophotometry are often employed.[7][10]

Protocol (UV-Vis Spectrophotometric Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers with finely spaced pH values (e.g., 0.2 pH unit increments) spanning the expected pKa range.

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to create solutions of constant analyte concentration. The final organic solvent concentration should be low and consistent across all samples.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Plot absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[7]

Self-Validating System: The consistency of the isosbestic point(s) across the pH range provides an internal check for the integrity of the analysis, indicating that the equilibrium is between two species.

Lipophilicity (LogP/LogD)

Lipophilicity is a key physicochemical property that influences a drug's permeability across biological membranes, plasma protein binding, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Theoretical Considerations

The computed XLogP3 value for this compound is 5.6.[2] For the parent drug, Atazanavir, the predicted XLogP3-AA value is also 5.6, while its LogD value is highly pH-dependent, increasing from 3.40 at pH 3 to 5.77 at pH 7.4.[9] The stereochemical change in this compound might lead to a minor difference in its lipophilicity due to altered intramolecular hydrogen bonding or a change in the molecule's overall shape and polarity.

| Parameter | This compound (Computed) | Atazanavir (Experimental/Predicted) |

| XLogP3 | 5.6[2] | 5.6[9] |

| LogD at pH 7.4 | Not available | 5.77[9] |

Experimental Determination of LogP/LogD (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining LogP and LogD.[11]

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer of interest and vice-versa to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a solution of this compound in one of the pre-saturated phases.

-

Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2.

-

Equilibration: Shake the biphasic system for a sufficient time to allow for the partitioning of the analyte between the two phases.

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogP (for non-ionized form) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

LogD (at a specific pH) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Caption: Shake-Flask Method for LogP/LogD Determination.

Stability

The chemical stability of an API is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and degradation products.

Theoretical Considerations

The structure of this compound contains several functional groups susceptible to degradation, including esters, amides, and a hydroxyl group. It is likely susceptible to hydrolysis (acidic and basic), oxidation, and photolysis. The different stereochemistry at C-8 could potentially influence the rate and products of degradation compared to Atazanavir.

Experimental Evaluation of Stability (Forced Degradation Studies)

Forced degradation studies are essential for developing stability-indicating analytical methods.[2][12]

Protocol:

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound with HCl (e.g., 0.1 M) at an elevated temperature.

-

Basic Hydrolysis: Treat a solution with NaOH (e.g., 0.1 M) at room temperature or slightly elevated temperature.

-

Oxidation: Treat a solution with H2O2 (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 60-80°C).

-

Photostability: Expose the solid drug or a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Method Development (HPLC): A suitable stability-indicating HPLC method must be able to separate the intact this compound from all its degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.[2][12]

-

Detection: UV detection at a wavelength where this compound and its potential degradants absorb (e.g., around 250 nm).[14]

Authoritative Grounding: The design and execution of forced degradation studies should be in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B.

Conclusion

The physicochemical properties of this compound, an important epimeric impurity of Atazanavir, are critical to understanding its potential impact on the quality and performance of the drug product. While experimental data for this specific epimer is scarce, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining solubility, pKa, lipophilicity, and stability, researchers and drug development professionals can generate the necessary data to control this impurity effectively and ensure the safety and efficacy of Atazanavir-based therapies. The principles and methodologies outlined herein are grounded in established pharmaceutical science and are designed to yield reliable and reproducible results.

References

-

Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved January 15, 2026, from [Link]

-

development and validation of stability indicating new rp-hplc method for the determination of atazanavir sulfate in bulk and capsule dosage form - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 15, 2026, from [Link]

-

Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed. (2017, April). Retrieved January 15, 2026, from [Link]

-

Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. (2021, March 31). Retrieved January 15, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Development and Validation of New Stability Indicating RP-HPLC Method for the Assay of Atazanavir in Pure and Dosage Forms - Scholars Research Library. (n.d.). Retrieved January 15, 2026, from [Link]

-

Atazanavir | C38H52N6O7 | CID 148192 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Journal of Advanced Scientific Research DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINA. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 15, 2026, from [Link]

-

161Tb-BPAMD as a High-Affinity Agent for Skeletal Targeting: Radiochemical and Biodistribution Insights[v1] | Preprints.org. (2026, January 12). Retrieved January 15, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 15, 2026, from [Link]

-

This compound | C38H52N6O7 | CID 22940470 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018, September 3). Retrieved January 15, 2026, from [Link]

-

Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023, February 9). Retrieved January 15, 2026, from [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation | Request PDF - ResearchGate. (2025, November 4). Retrieved January 15, 2026, from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR ESTIMATION OF ANTIVIRAL COMBINATION AS ATAZANAVIR AND RITONAVIR IN BULK - IJCRT.org. (2022, April 4). Retrieved January 15, 2026, from [Link]

-

What is the difference between epimers and enantiomers? - Quora. (2019, April 14). Retrieved January 15, 2026, from [Link]

-

Atazanavir. (n.d.). Retrieved January 15, 2026, from [Link]

-

An Efficient HPLC Method for the Quantitative Determination of Atazanavir in Human Plasma Suitable for Bioequivalence and Pharmacokinetic Studies in Healthy Human Subjects - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations - Oriental Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts | Scilit. (2015, July 31). Retrieved January 15, 2026, from [Link]

-

Development And Validation Of Liquid Chromatography Method For The Analysis Of Atazanavir In Pharmaceutical Dosage Forms - Neliti. (2018, July 16). Retrieved January 15, 2026, from [Link]

-

Stereochemistry in Drug Action - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Partition Coefficient Log P and Drug Absorption - YouTube. (2024, July 27). Retrieved January 15, 2026, from [Link]

-

What is the difference between isomers and epimers? - Quora. (2019, October 25). Retrieved January 15, 2026, from [Link]

-

A review of drug isomerism and its significance - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. Epimers: The Importance of Stereochemistry in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. quora.com [quora.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. scispace.com [scispace.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. media.neliti.com [media.neliti.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atazanavir, a cornerstone in the treatment of HIV-1, is a complex synthetic molecule with multiple chiral centers, making its stereochemical purity a critical quality attribute. This technical guide provides an in-depth exploration of the discovery and origin of a key stereoisomeric impurity, 8-epi Atazanavir (formally known as Atazanavir EP Impurity E). As a senior application scientist, this document moves beyond a mere recitation of facts to provide a causal narrative, elucidating the scientific reasoning behind the identification, characterization, and mechanistic understanding of this impurity. We will delve into the logical workflow of an investigation into such an impurity, from its initial detection to the pinpointing of its synthetic origin, supported by detailed experimental protocols and visual aids.

Introduction: The Imperative of Stereochemical Purity in Atazanavir

Atazanavir is an aza-peptide protease inhibitor that plays a crucial role in antiretroviral therapy. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the active site of the HIV-1 protease. The presence of impurities, particularly stereoisomers, can have significant implications for the drug's safety and efficacy, potentially leading to reduced therapeutic effect or unforeseen toxicities. Therefore, the rigorous identification and control of such impurities are paramount during drug development and manufacturing.

This guide focuses on a specific diastereomer of Atazanavir, the this compound impurity, which is identified in the European Pharmacopoeia as Atazanavir EP Impurity E. We will trace the logical path of its discovery, which is emblematic of the challenges and scientific rigor required in modern pharmaceutical development.

The Discovery of this compound: A Case Study in Impurity Profiling

The discovery of any pharmaceutical impurity rarely occurs as a single, dramatic event. Instead, it is the result of a systematic and meticulous process of analytical surveillance throughout the drug development lifecycle. The identification of this compound can be logically reconstructed through the following phases:

Phase 1: Initial Observation and Anomaly Detection

During the routine analysis of Atazanavir drug substance batches using high-performance liquid chromatography (HPLC), unexpected peaks in the chromatogram are often the first sign of an impurity. A robust HPLC method, designed to be stability-indicating, is crucial for separating the main active pharmaceutical ingredient (API) peak from any related substances. The observation of a consistent, albeit small, peak eluting in close proximity to the main Atazanavir peak would have triggered further investigation.

Phase 2: Isolation and Structural Elucidation

Once an unknown impurity is consistently detected, the next critical step is its isolation for structural characterization. Preparative HPLC is the workhorse for this task, allowing for the collection of a sufficient quantity of the purified impurity.

Following isolation, a suite of spectroscopic techniques is employed to piece together the molecular structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would reveal that the impurity has the same molecular weight as Atazanavir (C38H52N6O7, molecular weight: 704.86 g/mol ), indicating it is an isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the definitive tools for elucidating the precise stereochemistry. A detailed comparison of the NMR spectra of Atazanavir and the isolated impurity would reveal subtle but significant shifts in the signals corresponding to the protons and carbons around one of the chiral centers. In the case of this compound, the key differences would be observed in the vicinity of the carbon at position 8, confirming a change in the spatial arrangement of the substituents at this center.

Through this analytical workflow, the impurity was identified as the (3S,8R,9S,12S)-isomer of Atazanavir, distinguishing it from the desired (3S,8S,9S,12S) stereochemistry of the active molecule.

The Origin of this compound: Tracing the Synthetic Pathway

Understanding the origin of an impurity is critical for its effective control. The formation of this compound is not a result of degradation under normal storage conditions but is intrinsically linked to the synthetic process itself.

The Key Culprit: Chiral Purity of a Starting Material

The synthesis of Atazanavir involves the coupling of several chiral building blocks. A pivotal step is the reaction of a diamino compound with N-methoxycarbonyl-L-tert-leucine. Investigations have revealed that the primary source of diastereomeric impurities, including this compound, is the presence of the corresponding D-isomer in the N-methoxycarbonyl-L-tert-leucine starting material.

If the N-methoxycarbonyl-L-tert-leucine contains a certain percentage of its D-enantiomer, this will inevitably be incorporated into the final Atazanavir molecule, leading to the formation of a mixture of diastereomers. The epimerization at the C-8 position is a direct consequence of the use of the incorrect enantiomer of this key building block.

Process Control and Mitigation Strategies

The identification of the root cause of the this compound impurity allows for the implementation of robust control strategies:

-

Stringent Starting Material Specifications: The most effective control measure is to establish strict specifications for the chiral purity of N-methoxycarbonyl-L-tert-leucine. This includes the implementation of validated analytical methods to quantify the level of the D-isomer.

-

Purification of Starting Materials: If the starting material does not meet the required chiral purity, purification steps such as crystallization can be employed to reduce the level of the unwanted enantiomer to an acceptable level.

-

In-Process Controls: Monitoring the diastereomeric purity at various stages of the synthesis can provide early warnings of any issues and allow for corrective actions.

The following diagram illustrates the workflow for investigating and controlling the this compound impurity:

Figure 1: Workflow for the Discovery, Origin, and Control of this compound.

Analytical Methodologies for the Control of this compound

The ability to accurately and reliably quantify the levels of this compound is essential for ensuring the quality of the drug substance and product. Reversed-phase HPLC with UV detection is the most commonly employed technique for this purpose.

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 250 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation:

A stability-indicating HPLC method for the determination of Atazanavir and its impurities, including this compound, must be rigorously validated according to ICH guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are also a critical component of method validation, although the formation of epimers under stress conditions is not always observed.

Experimental Protocol: HPLC Analysis of Atazanavir and its Diastereomeric Impurities

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a solution of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate) in water and adjust the pH to a specified value (e.g., 3.5) with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Standard and Sample Preparation:

-

Prepare a standard solution of Atazanavir reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Prepare a sample solution of the Atazanavir drug substance or product at a similar concentration.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with a C18 column and the prepared mobile phases.

-

Program a gradient elution profile to achieve optimal separation of Atazanavir from its impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Identify the peaks corresponding to Atazanavir and this compound based on their retention times relative to the reference standard.

-

Quantify the amount of this compound in the sample using the peak area response and an appropriate calculation method (e.g., external standard).

-

The following diagram illustrates a typical experimental workflow for the HPLC analysis:

Figure 2: Experimental Workflow for HPLC Analysis of this compound.

Regulatory Perspective and Conclusion

Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products. The identification, characterization, and control of stereoisomeric impurities like this compound are of particular importance. Pharmaceutical manufacturers are required to demonstrate a thorough understanding of the impurity profile of their drug substance and to implement appropriate control strategies to ensure that the levels of all impurities are within acceptable limits.

References

-

Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. (2017). IJPPR. Retrieved January 15, 2026, from [Link]

- Process for preparing atazanavir sulphate. (2015). Google Patents.

-

Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. (2020). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Atazanavir EP Impurity J | CAS 198904-86-8. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]

-

Atazanavir Impurities. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]

-

Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. (2016). PubMed. Retrieved January 15, 2026, from [Link]

-

Atazanavir EP Impurity F | 1332981-14-2. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]

-

Atazanavir-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

- Separation and preparative purification of l ‐ and d ‐valine ester: Diastereomeric conjugates of atazanavir using a combination of 2‐propanol and acetonitrile in reversed‐phase high‐

An In-Depth Technical Guide

Executive Summary

Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART), valued for its potency as an HIV-1 protease inhibitor, once-daily dosing regimen, and a comparatively favorable metabolic profile. As an azapeptide, its complex molecular structure features multiple chiral centers, giving rise to the potential for stereoisomers, specifically epimers (diastereomers). While Atazanavir is developed as a single stereoisomer, the potential for the formation of other epimers during synthesis or degradation necessitates a thorough understanding of their potential biological significance.

This technical guide provides a comprehensive analysis of Atazanavir epimers from a drug development perspective. It delves into the stereochemical basis for their existence, the critical analytical methodologies required for their resolution, and explores the potential for differential biological activity, pharmacokinetics, and metabolic profiles. Grounded in established pharmacological principles and regulatory mandates, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore why a seemingly minor change in the three-dimensional arrangement of atoms at a single chiral center can have profound implications for a drug's efficacy, safety, and regulatory approval, in accordance with guidelines from bodies like the U.S. Food and Drug Administration (FDA).

Introduction to Atazanavir: Mechanism and Therapeutic Role

Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme. This viral enzyme is essential for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins. By binding to the active site of the protease, Atazanavir competitively inhibits this cleavage process, resulting in the production of immature, non-infectious viral particles. This disruption of the viral life cycle effectively suppresses viral replication.

Clinically, Atazanavir is distinguished from other protease inhibitors by its once-daily dosing and a reduced impact on lipid profiles and insulin resistance, which are common adverse effects in this drug class. It is approved for both treatment-naive and treatment-experienced patients, often co-administered with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting the CYP3A4 enzyme responsible for Atazanavir's metabolism.

The chemical structure of Atazanavir is complex, containing several asymmetric (chiral) centers. This stereochemical complexity is fundamental to its high-affinity binding to the HIV protease active site and is the basis for the potential existence of biologically distinct epimers.

The Stereochemistry of Atazanavir and Epimer Formation

Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differing three-dimensional orientations. Atazanavir possesses multiple chiral centers, meaning it is a chiral molecule. Epimers are a specific type of diastereomer that differs in configuration at only one of several stereogenic centers.

The approved drug substance is a single, specific stereoisomer. However, epimers can potentially arise as process-related impurities during synthesis or as degradation products. The USP specifies tests for diastereomers such as the (S,R,S,S) and (R,S,S,S) forms, highlighting their relevance as potential impurities that must be controlled. From a regulatory standpoint, any stereoisomeric impurity must be identified, quantified, and qualified, as even a subtle change in 3D structure can alter biological properties.

Caption: Atazanavir's multiple chiral centers give rise to potential epimers.

Analytical Methodologies for Epimer Resolution

Distinguishing and quantifying epimers is non-trivial because diastereomers often have very similar physical and chemical properties. However, their separation is a regulatory necessity and crucial for understanding their individual biological contributions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.

Causality in Method Selection: The choice of a C18 stationary phase is deliberate; its nonpolar nature provides a matrix for separating molecules based on subtle differences in hydrophobicity, which can be affected by stereochemistry. A buffered mobile phase (e.g., potassium phosphate) is used to control the ionization state of Atazanavir, ensuring consistent retention times, while an organic modifier like acetonitrile is used to elute the compounds from the column. A gradient elution, where the proportion of the organic modifier is changed over time, is often required to achieve optimal separation between the main compound and its closely eluting epimers.

This protocol is a representative method based on established pharmacopeial and published procedures.

-

System Preparation:

-

HPLC System: A gradient HPLC system with UV detection.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Column Temperature: 25-45°C, to ensure reproducibility.

-

Detector: UV detector set to an appropriate wavelength (e.g., 225 nm or 259 nm).

-

-

Reagent Preparation:

-

Mobile Phase A: 0.05M Potassium Phosphate buffer, pH adjusted to 3.5-4.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Sample Diluent: A mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute Atazanavir and its epimers, followed by a column wash and re-equilibration step.

-

-

Sample and Standard Preparation:

-

System Suitability Solution: A solution containing Atazanavir and known epimeric impurities to verify the system's ability to separate the compounds.

-

Standard Solution: A solution of Atazanavir reference standard of known concentration.

-

Sample Solution: The drug substance or product is dissolved in the diluent to a target concentration.

-

-

Data Analysis:

-

Identify the peaks for Atazanavir and its epimers based on their retention times relative to the reference standard.

-

Quantify the epimers as a percentage of the main Atazanavir peak area. The impurity level must be below the reporting, identification, and qualification thresholds defined by ICH guidelines.

-

Caption: Workflow for the analytical resolution of Atazanavir epimers via RP-HPLC.

Comparative Biological Activity of Atazanavir Epimers

The three-dimensional structure of a drug is paramount for its interaction with a biological target. For Atazanavir, this target is the highly specific, C2-symmetric active site of the HIV-1 protease.

While specific head-to-head studies on the antiviral activity of individual Atazanavir epimers are not prevalent in the public literature, fundamental principles of medicinal chemistry predict that their potencies would differ. The binding of Atazanavir to the protease active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. An inversion of stereochemistry at a key chiral center could:

-

Disrupt Critical Hydrogen Bonds: A hydroxyl group might be reoriented, preventing it from acting as a hydrogen bond donor or acceptor with key residues like Asp29' or Asp30' in the protease.

-

Introduce Steric Hindrance: A bulky group, such as a tert-butyl moiety, could clash with the protein backbone, preventing the inhibitor from seating correctly in the binding pocket.

This suboptimal fit would result in a weaker binding affinity (a higher dissociation constant, Kd) and, consequently, a lower antiviral potency (a higher IC50 value).

Caption: Differential binding of epimers to the HIV protease active site.

HIV develops resistance to protease inhibitors through mutations in the protease gene. The signature resistance mutation for Atazanavir is I50L. It is plausible that an epimer, having a slightly different binding mode, might exhibit a different activity profile against this and other resistant protease variants. For instance, the I50L mutation confers resistance to Atazanavir but can increase susceptibility to other PIs. An epimer might not be as affected by the I50L substitution or, conversely, could be rendered completely inactive.

Differential Pharmacokinetics and Metabolism

The journey of a drug through the body (ADME) is governed by interactions with enzymes and transporters, which are themselves chiral. Therefore, stereoisomers can exhibit different pharmacokinetic profiles.

Atazanavir is extensively metabolized, primarily by the cytochrome P450 isoenzyme CYP3A4 in the liver.

-

Rate of Metabolism: It is well-established that metabolic enzymes can show stereoselectivity. One epimer may be a better or poorer substrate for CYP3A4 than the other. A more rapidly metabolized epimer would have a shorter half-life and lower plasma exposure (AUC), potentially reducing its contribution to the overall therapeutic effect.

-

Metabolite Profile: The metabolic pathways, which include monooxygenation, N-dealkylation, and hydrolysis, could also be stereoselective, leading to different quantities or types of metabolites from each epimer.

Atazanavir is a substrate for transporters like P-glycoprotein. Stereoselectivity in transporter interactions could lead to differences in oral bioavailability and tissue distribution between epimers.

| Parameter | Correct Epimer (Hypothetical) | "Impurity" Epimer (Hypothetical) | Rationale for Difference |

| Antiviral Potency (IC50) | Low (e.g., 2-5 nM) | High (>100 nM) | Suboptimal fit in the HIV protease active site. |

| CYP3A4 Metabolism | Moderate | High or Low | Stereoselective binding to the enzyme's active site. |

| Plasma Half-life (t½) | ~7 hours | Shorter or Longer | Dependent on the rate of metabolism and elimination. |

| Oral Bioavailability | ~60-68% | Potentially Lower | Differences in solubility or transporter affinity. |

Clinical and Regulatory Significance

The potential for differences in activity and pharmacokinetics is not merely an academic point; it has direct clinical and regulatory consequences. The FDA's policy on stereoisomeric drugs, established in 1992, makes it clear that the individual enantiomers (or diastereomers) of a chiral drug can be considered as separate entities.

Regulatory Mandates:

-

Characterization: The stereoisomeric composition of a drug must be known, and the specific form used in all non-clinical and clinical studies must be documented.

-

Justification: The decision to develop a single isomer or a mixture must be scientifically justified.

-

Control of Impurities: Epimers present as impurities must be controlled within strict limits, typically not to exceed 0.15% of the active pharmaceutical ingredient (API), unless qualified through safety studies.

Clinical Implications:

-

Efficacy: If a significant portion of the API exists as a less active or inactive epimer, the effective dose of the drug would be lower than intended, potentially leading to therapeutic failure and the development of drug resistance.

-

Safety: An epimer could have a different toxicity profile. It might be metabolized into a toxic compound or have off-target effects not seen with the primary isomer. For example, Atazanavir inhibits the UGT1A1 enzyme, leading to hyperbilirubinemia; an epimer could have a more or less pronounced effect on this pathway.

Conclusion and Future Directions

The biological significance of Atazanavir epimers stems from the fundamental principle of stereoselectivity in pharmacology. While the approved drug is a single, highly active stereoisomer, the potential for other epimers to exist as impurities demands rigorous analytical control and a thorough understanding of their potential impact. An epimer of Atazanavir is likely to exhibit reduced antiviral potency due to a suboptimal fit within the HIV protease active site. Furthermore, it may possess a distinct pharmacokinetic and metabolic profile, potentially altering its contribution to both efficacy and safety.

For drug development professionals, this underscores the critical importance of:

-

Robust Synthetic Control: Implementing synthetic routes that are highly stereoselective to minimize the formation of epimeric impurities.

-

Validated Analytical Methods: Developing and validating precise, stability-indicating analytical methods, such as RP-HPLC, to resolve and quantify all potential stereoisomers.

-

Comprehensive Characterization: Adhering to regulatory guidelines by characterizing the pharmacology and toxicology of any significant stereoisomeric impurity.

Future research focusing on the isolation and direct biological testing of individual Atazanavir epimers would provide definitive data on their comparative activity and disposition. Such studies would not only enhance our understanding of Atazanavir itself but also reinforce the critical role of stereochemistry in modern drug design and development.

References

- ResearchGate. (n.d.).

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-epi Atazanavir, a critical stereoisomeric impurity of the potent HIV-1 protease inhibitor, Atazanavir. As a diastereomer, this compound presents unique challenges in the synthesis, purification, and analytical control of the active pharmaceutical ingredient (API). This document delves into the chemical identity, stereochemistry, and potential origins of this compound. It further outlines state-of-the-art analytical methodologies for its detection and quantification, discusses its pharmacological relevance, and examines the regulatory framework governing its control. Detailed protocols and visual workflows are provided to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity, ensuring the quality, safety, and efficacy of Atazanavir-based therapies.

Introduction: The Significance of Stereoisomerism in Atazanavir Therapy

Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART), valued for its once-daily dosing and favorable lipid profile.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. Atazanavir possesses four chiral centers, leading to the possibility of sixteen stereoisomers.[3] The desired therapeutic agent is the (3S,8S,9S,12S)-diastereomer.

This compound, identified by the CAS number 1292296-09-3, is the (3S,8R,9S,12S)-diastereomer of Atazanavir.[4][5] This seemingly minor inversion of stereochemistry at the C-8 position can have significant implications for the molecule's biological activity and must be rigorously controlled during drug manufacturing. The presence of stereoisomeric impurities can potentially alter the pharmacological and toxicological profile of a drug.[6][7] Therefore, a thorough understanding and robust control strategy for this compound are paramount. This impurity is recognized in major pharmacopoeias, such as the European Pharmacopoeia, where it is listed as "Atazanavir EP Impurity E."[4][5]

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its identification and separation.

| Property | Value | Source(s) |

| CAS Registry Number | 1292296-09-3 | [4][8] |

| Chemical Name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-[[4-(pyridin-2-yl)phenyl]methyl]-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate | [4][5] |

| Synonyms | Atazanavir S,R,S,S-diastereomer, Atazanavir (3S,8R,9S,12S)-Isomer, Atazanavir EP Impurity E | [4][5] |

| Molecular Formula | C₃₈H₅₂N₆O₇ | [8] |

| Molecular Weight | 704.87 g/mol | [8] |

Synthesis and Origin of this compound

The presence of this compound as an impurity in Atazanavir drug substance is primarily linked to the stereochemical purity of the starting materials used in the synthesis. While specific synthetic routes for the intentional preparation of this compound are not extensively detailed in publicly available literature, its formation as a process-related impurity is understood to arise from the presence of the corresponding D-isomer in key chiral building blocks.

A patent for a process to prepare Atazanavir sulfate substantially free of diastereomeric impurities highlights that the contamination of the D-isomer in N-methoxycarbonyl-(L)-tertiary-leucine is a critical factor leading to the formation of various diastereomeric impurities.[9] If N-methoxycarbonyl-(D)-tertiary-leucine is present, it can be incorporated during the coupling steps of the synthesis, resulting in the formation of Atazanavir diastereomers, including this compound.

The general synthetic strategy for Atazanavir involves the coupling of key fragments.[10][11][12] A simplified representation of the synthetic pathway and the point of potential impurity introduction is depicted below.

Figure 1. Origin of this compound as a process-related impurity.

Causality Behind Control: The primary strategy for controlling the levels of this compound is to ensure the high chiral purity of the starting materials, particularly N-methoxycarbonyl-(L)-tertiary-leucine.[9][13] Purification of this precursor by crystallization to reduce the D-isomer content to below 0.1% is a critical process step.[9] Subsequent purification of the final Atazanavir API can also help to reduce the levels of diastereomeric impurities, but control at the source is the most effective approach.

Analytical Methodologies for Identification and Quantification

The structural similarity between Atazanavir and its diastereomers necessitates the use of high-resolution chromatographic techniques for their separation and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice.

Chromatographic Separation

The European Pharmacopoeia (Ph. Eur.) monograph 2898 for Atazanavir Sulfate outlines a gradient RP-HPLC method for the analysis of related substances.[14][15] The successful separation relies on the careful selection of the stationary phase and the composition of the mobile phase.

Key Experimental Considerations:

-

Stationary Phase: An end-capped octadecylsilyl silica gel for chromatography (C18) is specified. The choice of a high-quality, end-capped C18 column is crucial for achieving good peak shape and resolution between the closely eluting diastereomers.[14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic modifier (e.g., acetonitrile) is typically employed. The acidic pH helps to ensure the ionization state of the analytes is consistent, leading to reproducible retention times and sharp peaks.[14]

-

Detection: UV detection is commonly used, with wavelengths around 225 nm or 250 nm providing good sensitivity for Atazanavir and its impurities.[16][17]

Detailed Experimental Protocol (Based on Ph. Eur. Monograph 2898)

The following is a representative protocol for the analysis of Atazanavir related substances, including this compound. This protocol is for informational purposes and should be validated in the user's laboratory.

1. Preparation of Solutions:

-

Solvent Mixture: Prepare a mixture of equal volumes of acetonitrile and a freshly prepared 2.73 g/L solution of potassium dihydrogen phosphate, adjusted to pH 3.5 with phosphoric acid.[14]

-

Reference Solution (for system suitability): Dissolve an appropriate amount of Atazanavir for System Suitability CRS (which contains specified impurities) in the solvent mixture.[14]

-

Test Solution: Dissolve the Atazanavir Sulfate sample in the solvent mixture to achieve a target concentration.[14]

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 3 µm particle size | Provides high efficiency for separating closely related compounds. |

| Mobile Phase A | Potassium Dihydrogen Phosphate buffer (pH 3.5) | Controls ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile/Buffer mixture | Organic modifier to elute the compounds. |

| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B | Ensures the separation of all impurities with varying polarities within a reasonable run time. |

| Flow Rate | Typically 1.0 mL/min | Optimized for the column dimensions to achieve efficient separation. |

| Column Temperature | 45 °C | Higher temperatures can improve peak shape and reduce viscosity, but must be controlled for reproducibility. |

| Detection Wavelength | 225 nm | Provides good sensitivity for Atazanavir and its related substances.[17] |

| Injection Volume | 20 µL | A standard volume for analytical HPLC. |

3. System Suitability:

-

Inject the system suitability solution.

-

The resolution between the peaks of interest (e.g., between a known impurity and Atazanavir) must meet the pharmacopoeial requirement (e.g., minimum resolution of 1.5).[14] This ensures the method is capable of adequately separating the components.

4. Analysis and Calculation:

-

Inject the test solution.

-

Identify the peak corresponding to this compound based on its relative retention time, established using a qualified reference standard.

-

Calculate the percentage of this compound and other impurities in the sample.

Figure 2. General workflow for the analytical determination of this compound.

Advanced Analytical Techniques

-

UPLC-MS/MS: For more sensitive and specific detection, especially during forced degradation studies or for the analysis of metabolites, UPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool.[13] This technique can provide structural information about unknown degradation products and achieve very low limits of detection and quantification.[18][19]

-

NMR Spectroscopy: While not used for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of the identity of impurity reference standards, including this compound.[8]

Pharmacological and Toxicological Profile

The inversion of a single chiral center can dramatically alter the way a molecule interacts with its biological target.[6][7] While specific, publicly available data directly comparing the in vitro anti-HIV activity of this compound to that of Atazanavir is limited, it is a fundamental principle of pharmacology that diastereomers can exhibit different potencies and toxicities.

-

Potential for Reduced Efficacy: Atazanavir functions by binding to the active site of the HIV-1 protease enzyme.[19] The precise stereochemistry of the drug is critical for this interaction. It is highly probable that this compound, with its altered stereochemistry at the C-8 hydroxyl group, would have a different binding affinity for the protease enzyme, likely resulting in reduced antiviral potency.

-

Toxicological Considerations: The toxicological profile of this compound has not been extensively characterized in the public domain. However, regulatory guidelines mandate that impurities above a certain threshold must be qualified, which involves gathering toxicological data to ensure they do not pose a safety risk at the levels present in the final drug product.[20][21]

The necessity of controlling this compound to very low levels is driven by the precautionary principle: since its pharmacological and toxicological profiles are not identical to the active drug, its presence must be minimized to ensure consistent safety and efficacy of the medication.

Regulatory Landscape and Impurity Control

The control of impurities in active pharmaceutical ingredients is strictly regulated by international bodies such as the International Council for Harmonisation (ICH) and national regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

ICH Guidelines

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the control of impurities.[9][22] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

-

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. For a drug with a maximum daily dose of up to 2g, this is typically 0.05%.[18]

-

Identification Threshold: The level at which the structure of an impurity must be determined. For a drug with a maximum daily dose up to 2g, this is typically 0.10%.[18]

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a drug with a maximum daily dose up to 2g, this is typically 0.15%.[18]

Given that the standard dose of Atazanavir is 300 mg once daily, these thresholds are directly applicable. Any unspecified impurity, including diastereomers, found at levels exceeding 0.10% would require structural identification, and levels above 0.15% would necessitate safety qualification.

Pharmacopoeial Standards

Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), have specific monographs for Atazanavir Sulfate that include tests and acceptance criteria for related substances. As mentioned, this compound is listed as a specified impurity (Impurity E) in the European Pharmacopoeia.[4][5] Specified impurities are those that are known and have been structurally characterized. The limits for these specified impurities are set in the monograph and must be adhered to for the drug substance to be considered compliant. While the exact percentage limit for Impurity E is detailed within the monograph itself, limits for individual unspecified impurities are often set at not more than 0.10%.[7]

Conclusion

This compound is a critical process-related impurity in the synthesis of Atazanavir, arising from the stereochemical infidelity of starting materials. Its control is a testament to the importance of stereochemistry in modern drug development. Effective management of this diastereomer requires a multi-faceted approach, beginning with stringent control over the chiral purity of synthetic precursors and extending to the use of highly specific, validated analytical methods for its detection and quantification in the final API. Adherence to the rigorous standards set by regulatory bodies and pharmacopoeias is essential to guarantee the consistent quality, safety, and therapeutic efficacy of Atazanavir for patients living with HIV. This guide provides the foundational knowledge and technical insights necessary for researchers and pharmaceutical scientists to confidently address the challenges posed by this compound.

References

-

U.S. Food and Drug Administration. (2003). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

-

Baira, S. M., et al. (n.d.). Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. RSC Publishing. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

-